N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectra can be recorded on a FTIR-8201 spectrophotometer . Additionally, 1H NMR and 13C NMR spectra can be measured in deuterated dimethyl sulfoxide (DMSO-d6) using a Mercury VX-300 NMR spectrometer .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various analytical techniques. For instance, HRMS analyses can be acquired on an Agilent Q-TOF-Mass Spectrometer 6540-UHD and carried out in the ESI techniques at 70 eV .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the compound has a molecular formula of C23H23N5O and an average mass of 385.462 Da .Scientific Research Applications
Radioligand Development for Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to the compound of interest, has been reported for selective ligands of the translocator protein (18 kDa). This includes the synthesis of DPA-714, designed with a fluorine atom for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Potential Antiasthma Agents
Triazolo[1,5-c]pyrimidines, synthesized through a process involving pyrimidinones and showing mediator release inhibitory activity, indicate potential applications as antiasthma agents. This highlights the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing therapeutic agents for respiratory conditions (Medwid et al., 1990).
Inhibition of cGMP Specific Phosphodiesterase
Derivatives of 6-phenylpyrazolo[3,4-d]pyrimidones, exhibiting specific inhibition of cGMP specific (type V) phosphodiesterase, demonstrate the compound class's potential in addressing hypertension and related cardiovascular conditions. This highlights the therapeutic potential of structurally similar compounds in vascular diseases (Dumaitre & Dodic, 1996).
Anti-Inflammatory and Antimicrobial Applications
Research has also focused on synthesizing novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase agents, illustrating the broad spectrum of potential therapeutic applications of compounds within this chemical family. This underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing treatments for inflammation-related conditions and cancer (Rahmouni et al., 2016).
Future Directions
The future directions in the research of this compound could involve further investigation of its anticancer potential. The compound could be evaluated against a panel of cancer cell lines . Further mechanistic studies could reveal that these compounds arrest cancer cell growth by EGFR/STAT3 inhibition .
Mechanism of Action
Target of action
Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their diverse biological activities .
Biochemical pathways
Pyrazolo[1,5-a]pyrimidines affect the purine metabolic pathway. They act as antimetabolites, disrupting the normal metabolic processes involving purines .
Result of action
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit a range of biological activities, including antitrypanosomal, antischistosomal, and antimicrobial activities, among others .
Properties
IUPAC Name |
N-[4-[(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-4-20-22(17-8-6-5-7-9-17)23-24-15(2)14-21(28(23)27-20)26-19-12-10-18(11-13-19)25-16(3)29/h5-14,26H,4H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPMGXFXDGQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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